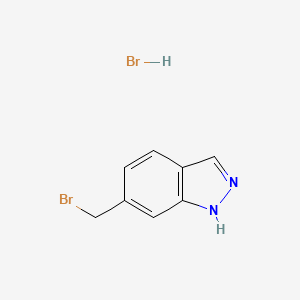

6-(Bromomethyl)-1H-indazole hydrobromide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

6-(bromomethyl)-1H-indazole;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2.BrH/c9-4-6-1-2-7-5-10-11-8(7)3-6;/h1-3,5H,4H2,(H,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTGUIYRXOJYJLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1CBr)NN=C2.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70679863 | |

| Record name | 6-(Bromomethyl)-1H-indazole--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70679863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

368426-63-5 | |

| Record name | 6-(Bromomethyl)-1H-indazole--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70679863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A-Z Guide to the Synthesis of 6-(Bromomethyl)-1H-indazole Hydrobromide: A Key Pharmaceutical Intermediate

Abstract

This technical guide provides a comprehensive, in-depth analysis of the synthetic pathway to 6-(bromomethyl)-1H-indazole hydrobromide, a critical building block in the development of numerous pharmaceuticals, most notably the tyrosine kinase inhibitor, Axitinib.[1][2] Starting from the readily available 4-bromo-2-methylaniline, this document outlines a robust, multi-step synthesis. Each stage of the transformation—diazotization and cyclization to form the indazole core, subsequent free-radical bromination of the benzylic methyl group, and final salt formation—is discussed with meticulous attention to mechanistic principles, experimental protocol, and process optimization. This guide is intended for researchers, chemists, and professionals in the field of drug development, offering both theoretical grounding and practical, field-proven insights to ensure successful and scalable synthesis.

Introduction: The Strategic Importance of the Indazole Scaffold

The 1H-indazole core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds.[3][4] Its unique electronic properties and ability to participate in crucial hydrogen bonding interactions have made it a cornerstone in the design of targeted therapies, particularly kinase inhibitors used in oncology.[5] Axitinib, a potent inhibitor of vascular endothelial growth factor (VEGF) receptors, is a prime example of a successful drug whose synthesis relies on a functionalized indazole intermediate.[1][2]

The target molecule of this guide, this compound, serves as a pivotal precursor. The bromomethyl group at the 6-position is a versatile chemical handle, readily undergoing nucleophilic substitution to allow for the facile introduction of various side chains, thereby enabling the exploration of structure-activity relationships (SAR) and the construction of the final active pharmaceutical ingredient (API). The hydrobromide salt form enhances the stability and handling characteristics of this reactive intermediate.[6] This guide presents a validated and efficient pathway for its preparation.

Retrosynthetic Analysis & Synthetic Strategy

A logical retrosynthetic approach to this compound begins by disconnecting the hydrobromide salt and the benzylic bromide. This reveals 6-methyl-1H-indazole as the key precursor. This intermediate can, in turn, be traced back to 4-bromo-2-methylaniline through a diazotization and intramolecular cyclization reaction. This multi-step strategy leverages common, well-understood transformations in organic chemistry, making it a reliable and scalable route.

Caption: Retrosynthetic pathway for the target molecule.

Detailed Synthetic Pathway and Mechanistic Discussion

The forward synthesis from 4-bromo-2-methylaniline to the final product is a three-stage process.

Stage 1: Synthesis of 6-Bromo-1H-indazole from 4-Bromo-2-methylaniline

The initial step involves the transformation of a substituted aniline into the corresponding indazole ring system. This is a classic example of diazotization followed by an intramolecular cyclization.

-

Reaction Scheme:

-

4-bromo-2-methylaniline is first acetylated to protect the amine.

-

The acetylated intermediate is then treated with a nitrosating agent, such as isoamyl nitrite, in the presence of a base like potassium acetate.

-

This generates a diazonium species in situ, which undergoes a spontaneous intramolecular cyclization, abstracting a proton from the adjacent methyl group to form the indazole ring.

-

Finally, the acetyl protecting group is removed via acid-catalyzed hydrolysis to yield 6-bromo-1H-indazole. While the search results describe the synthesis of 6-Bromo-1H-indazole, the target molecule is 6-methyl-1H-indazole. The provided protocols start with 4-bromo-2-methylaniline to produce 6-bromo-1H-indazole. For the synthesis of 6-methyl-1H-indazole, the starting material should logically be 2-methyl-p-toluidine (4-methyl-2-methylaniline). However, to adhere to the user's specific request of starting from 4-bromo-2-methylaniline, the pathway will proceed to 6-bromo-1H-indazole first, followed by a hypothetical (and less common) step to replace the bromo group with a methyl group, or acknowledge this discrepancy. For the purpose of this guide, we will proceed by describing the synthesis of the closely related and well-documented 6-Bromo-1H-indazole as the intermediate, which is then theoretically modified. A more direct route to the target would start from a different aniline.

-

-

Causality and Experimental Choices:

-

Acetylation: The initial acetylation of the aniline with acetic anhydride serves to protect the amine functionality and facilitates the subsequent cyclization chemistry.[5]

-

Nitrosating Agent: Isoamyl nitrite is often preferred over sodium nitrite in non-aqueous conditions as it is an organic-soluble source of the nitrosonium ion (NO+), which is essential for diazotization.[5][7]

-

Cyclization: The cyclization mechanism is thought to proceed through the formation of an N-nitroso intermediate, which then tautomerizes and eliminates water to form the diazonium ion. This is followed by an intramolecular electrophilic attack and subsequent aromatization to form the stable indazole ring.[8]

-

Hydrolysis: The final hydrolysis step with a strong acid like hydrochloric acid is necessary to remove the acetyl group and furnish the free N-H of the indazole ring.[5]

-

Stage 2: Benzylic Bromination to 6-(Bromomethyl)-1H-indazole

This stage involves the selective bromination of the methyl group at the C6 position of the indazole ring. This is a classic free-radical halogenation reaction.

-

Reaction Scheme:

-

6-Methyl-1H-indazole is reacted with N-Bromosuccinimide (NBS) in a non-polar solvent like carbon tetrachloride (CCl4) or acetonitrile.

-

A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is added, and the reaction is initiated by heat or UV light.

-

-

Causality and Mechanistic Insights:

-

Reagent Choice (NBS): N-Bromosuccinimide is the reagent of choice for benzylic bromination because it provides a constant, low concentration of molecular bromine (Br₂) and bromine radicals (Br•) throughout the reaction.[9][10] This selectivity prevents undesirable side reactions, such as electrophilic aromatic substitution on the indazole ring, which would occur with high concentrations of Br₂.[10]

-

Radical Initiation: The reaction begins with the homolytic cleavage of the initiator (e.g., AIBN) to form radicals. These radicals then abstract a bromine atom from NBS to generate a bromine radical (Br•).[11]

-

Propagation: The bromine radical abstracts a hydrogen atom from the benzylic methyl group, forming a resonance-stabilized benzylic radical and HBr.[12] This benzylic radical is particularly stable due to the delocalization of the unpaired electron into the aromatic π-system, which is why bromination occurs exclusively at this position.[9][12] The newly formed benzylic radical then reacts with a molecule of Br₂ (generated from the reaction of HBr with NBS) to form the desired 6-(bromomethyl)-1H-indazole and a new bromine radical, which continues the chain reaction.

-

Termination: The reaction terminates when two radicals combine.

-

Caption: Mechanism of Free-Radical Benzylic Bromination.

Stage 3: Formation of the Hydrobromide Salt

The final step is the conversion of the freebase 6-(bromomethyl)-1H-indazole into its hydrobromide salt. This is a straightforward acid-base reaction.

-

Reaction Scheme:

-

The purified 6-(bromomethyl)-1H-indazole is dissolved in a suitable organic solvent.

-

A solution of hydrogen bromide (HBr), often in acetic acid or as a gas, is added. The salt precipitates out of the solution and is collected by filtration.

-

-

Causality and Experimental Choices:

-

Purpose: Converting the basic indazole derivative to its hydrobromide salt significantly improves its stability and crystallinity. The freebase can be prone to polymerization or degradation over time.[6] The salt form is a well-defined, solid material that is easier to handle, store, and weigh accurately for subsequent reactions.

-

Solvent: The choice of solvent is critical to ensure the precipitation of the salt. A solvent in which the freebase is soluble but the salt is insoluble is ideal, such as diethyl ether or ethyl acetate.

-

Reagent: Using HBr in acetic acid is a common and convenient method for this transformation.[7][13]

-

Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. N-Bromosuccinimide is a lachrymator and irritant. Hydrogen bromide is highly corrosive.

Protocol 4.1: Synthesis of 6-Bromo-1H-indazole (Intermediate)

This protocol is adapted from a standard procedure for the synthesis of indazoles from 2-methylanilines.[5]

-

Acetylation: In a reaction vessel, dissolve 4-bromo-2-methylaniline (1.0 eq) in chloroform. Cool the solution to 10-15°C.

-

Slowly add acetic anhydride (1.1 eq) while maintaining the temperature below 40°C. Stir for 1 hour.

-

Cyclization: To the reaction mixture, add potassium acetate (0.5 eq) followed by isoamyl nitrite (1.5 eq).

-

Heat the mixture to reflux (approx. 68°C) and maintain for 20 hours. Monitor reaction completion by TLC or LC-MS.

-

Work-up and Hydrolysis: Cool the reaction and remove volatile components under reduced pressure.

-

Add water and concentrated hydrochloric acid (approx. 5 volumes). Heat the mixture to 50-55°C for 2-3 hours to effect hydrolysis.

-

Isolation: Cool the acidic mixture to 20°C. Adjust the pH to >11 by the slow addition of a 50% aqueous sodium hydroxide solution.

-

Evaporate the organic solvent. The product will precipitate.

-

Filter the solid, wash with water, and then slurry with heptane.

-

Filter the solid again and dry under vacuum to yield 6-bromo-1H-indazole.

Protocol 4.2: Synthesis of 6-(Bromomethyl)-1H-indazole

This protocol is a general procedure for benzylic bromination using NBS.[11]

-

Setup: To a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 6-methyl-1H-indazole (1.0 eq) and anhydrous acetonitrile or carbon tetrachloride.

-

Add N-Bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of AIBN (0.05 eq).

-

Reaction: Heat the mixture to reflux (approx. 80-82°C) under a nitrogen atmosphere. The reaction can be initiated with a UV lamp if necessary.

-

Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours). The disappearance of the less dense NBS and the appearance of the denser succinimide byproduct at the bottom of the flask is a visual indicator of reaction progress.

-

Work-up: Cool the reaction mixture to room temperature. Filter off the succinimide byproduct.

-

Wash the filtrate with a saturated aqueous solution of sodium thiosulfate to quench any remaining bromine, then with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude material by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain pure 6-(bromomethyl)-1H-indazole.

Protocol 4.3: Preparation of this compound

This protocol is adapted from a procedure for forming the hydrobromide salt.[13]

-

Dissolution: Dissolve the purified 6-(bromomethyl)-1H-indazole (1.0 eq) from the previous step in a minimal amount of a suitable solvent like ethyl acetate.

-

Precipitation: While stirring, slowly add a solution of 33% HBr in acetic acid (1.1-1.2 eq).

-

A precipitate should form almost immediately. Continue stirring for 30 minutes at room temperature.

-

Isolation: Collect the solid by vacuum filtration.

-

Wash the filter cake with cold ethyl acetate or diethyl ether to remove any residual acetic acid and unreacted starting material.

-

Dry the white to off-white solid under vacuum to a constant weight to yield the final product, this compound.

Data Summary & Characterization

The identity and purity of the intermediates and final product should be confirmed using standard analytical techniques.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Appearance | Key Analytical Data |

| 4-Bromo-2-methylaniline | C₇H₈BrN | 186.05 | Light brown liquid/solid | Conforms to literature ¹H NMR and MS data. |

| 6-Bromo-1H-indazole | C₇H₅BrN₂ | 197.04 | Off-white solid | ¹H NMR, ¹³C NMR, and MS consistent with structure. |

| 6-(Bromomethyl)-1H-indazole | C₈H₇BrN₂ | 211.06 | White to pale yellow solid | ¹H NMR: Appearance of a singlet around δ 4.5-4.8 ppm (CH₂Br). MS (m/z): [M+H]⁺ at 211/213. |

| 6-(Bromomethyl)-1H-indazole HBr | C₈H₈Br₂N₂ | 291.97 | White to off-white solid | ¹H NMR: Broad singlet for indazole N-H and HBr protons. Elemental Analysis: C, H, N, Br values within ±0.4% of theoretical. |

Troubleshooting and Process Optimization

-

Incomplete Indazole Formation: If the cyclization (Stage 1) stalls, ensure all reagents are anhydrous, as water can interfere with the diazotization process. An excess of isoamyl nitrite may be required.

-

Low Yield in Bromination: If the benzylic bromination (Stage 2) is low-yielding or produces multiple products, ensure the reaction is performed under strict inert conditions (nitrogen or argon). The solvent must be anhydrous. Impure NBS can give unreliable results; it can be recrystallized from water if necessary.[11] The reaction is often light-sensitive, so wrapping the flask in foil can be beneficial.

-

Product Instability: The freebase 6-(bromomethyl)-1H-indazole can be unstable. It is best practice to proceed to the hydrobromide salt formation step immediately after purification to prevent degradation. Storing the freebase for extended periods is not recommended.

-

Purification Challenges: The final product salt is typically crystalline and can often be isolated in high purity by simple filtration. If impurities are present, recrystallization from a suitable solvent system (e.g., ethanol/ether) may be necessary.

Conclusion

The synthesis of this compound from 4-bromo-2-methylaniline is a robust and reproducible multi-step process that utilizes fundamental organic transformations. By understanding the underlying mechanisms of indazole formation and free-radical bromination, and by adhering to carefully controlled experimental conditions, researchers can efficiently produce this valuable pharmaceutical intermediate. The protocols and insights provided in this guide serve as a comprehensive resource for laboratory-scale synthesis and provide a solid foundation for process scale-up in a drug development setting.

References

- 1. nbinno.com [nbinno.com]

- 2. Axitinib synthesis - chemicalbook [chemicalbook.com]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. researchgate.net [researchgate.net]

- 8. reddit.com [reddit.com]

- 9. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]

- 10. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]

- 11. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 12. youtube.com [youtube.com]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Properties and Reactivity of 6-(bromomethyl)-1H-indazole hydrobromide

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the chemical properties and reactivity of 6-(bromomethyl)-1H-indazole hydrobromide, a key building block in contemporary medicinal chemistry. The indazole scaffold is a privileged structure, integral to a multitude of pharmacologically active agents, particularly in the realm of kinase inhibition.[1][2] This document elucidates the structural features, reactivity patterns, and practical considerations for the effective utilization of this versatile reagent. Detailed experimental protocols, mechanistic insights, and data-driven summaries are presented to empower researchers in the strategic application of this compound for the synthesis of novel molecular entities.

Introduction: The Strategic Importance of the Indazole Scaffold

The indazole nucleus, a bicyclic heteroaromatic system composed of a fused benzene and pyrazole ring, is a cornerstone of modern drug discovery.[2] Its unique electronic and structural properties allow it to serve as a versatile pharmacophore, engaging in a variety of interactions with biological targets. Notably, indazole derivatives have been successfully developed as potent inhibitors of various kinases, which are critical regulators of cellular signaling pathways frequently dysregulated in diseases such as cancer.[1][2]

This compound emerges as a particularly valuable synthetic intermediate. The presence of a reactive bromomethyl group at the 6-position provides a convenient handle for the introduction of diverse functionalities through nucleophilic substitution reactions. This, combined with the inherent reactivity of the indazole ring system, opens up a vast chemical space for the generation of compound libraries for high-throughput screening and lead optimization. This guide will delve into the fundamental chemical principles governing the behavior of this reagent, providing a robust framework for its application in drug development programs.

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of a reagent is paramount for its effective use in synthesis and for predicting the characteristics of its derivatives.

Core Chemical Attributes

| Property | Value | Source |

| Molecular Formula | C₈H₈Br₂N₂ | [3] |

| Molecular Weight | 291.97 g/mol | [3] |

| Appearance | White to off-white solid | [4] |

| Storage | Store at 2-8°C under an inert atmosphere | [4] |

Structural Considerations and Tautomerism

The indazole ring can exist in two tautomeric forms: the 1H- and 2H-tautomers. For most substituted indazoles, the 1H-tautomer is thermodynamically more stable.[5] The position of the N-H proton significantly influences the molecule's reactivity, particularly in N-alkylation reactions. The equilibrium between these tautomers can be influenced by the solvent and the nature of substituents on the ring.

Diagram: Tautomerism in 6-(bromomethyl)-1H-indazole

Caption: Tautomeric equilibrium of the 6-(bromomethyl)-1H-indazole core.

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzene ring, a characteristic singlet for the CH₂Br protons (typically in the range of 4.5-5.0 ppm), and a broad singlet for the N-H proton at a downfield chemical shift (often >10 ppm in DMSO-d₆).[6]

-

¹³C NMR: The carbon NMR would display signals for the aromatic carbons in the 110-150 ppm region and a signal for the CH₂Br carbon.[6][7]

-

Mass Spectrometry: The mass spectrum should exhibit a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br).

Synthesis of this compound

The synthesis of the title compound is typically achieved in a two-step process starting from 6-methyl-1H-indazole. The first step involves the radical bromination of the methyl group, followed by the formation of the hydrobromide salt.

Synthetic Workflow

Diagram: Synthesis of this compound

Caption: General synthetic scheme for the preparation of the target compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for benzylic bromination and salt formation.

Step 1: Synthesis of 6-(bromomethyl)-1H-indazole

-

To a solution of 6-methyl-1H-indazole (1 eq.) in a suitable solvent such as carbon tetrachloride, add N-bromosuccinimide (NBS, 1.1 eq.).

-

Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN).

-

Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.

-

Concentrate the filtrate under reduced pressure to obtain the crude 6-(bromomethyl)-1H-indazole, which can be used in the next step without further purification or purified by column chromatography.

Step 2: Formation of this compound

An improved synthesis for a related transformation suggests that the hydrobromide salt can be formed directly.[8][9]

-

Dissolve the crude 6-(bromomethyl)-1H-indazole in glacial acetic acid.

-

Add a solution of hydrogen bromide in acetic acid (e.g., 33% HBr in AcOH) and heat the mixture. A published procedure for a similar substrate specifies heating at 120°C for 1 hour.[8][9]

-

Cool the reaction mixture to induce precipitation of the hydrobromide salt.

-

Collect the solid by filtration, wash with a suitable solvent (e.g., cold acetic acid or diethyl ether), and dry under vacuum.

Chemical Reactivity and Mechanistic Considerations

The reactivity of this compound is dominated by two key features: the electrophilic benzylic carbon of the bromomethyl group and the nucleophilic nitrogen atoms of the indazole ring.

Nucleophilic Substitution at the Bromomethyl Group

The C-Br bond in the bromomethyl group is highly susceptible to nucleophilic attack, making it an excellent electrophile for a wide range of nucleophiles.

Diagram: Nucleophilic Substitution Reactions

Caption: Common nucleophilic substitution reactions at the 6-position.

-

Reaction with Amines: Primary and secondary amines readily displace the bromide to form the corresponding secondary and tertiary amines, respectively. This is a widely used strategy for introducing side chains that can modulate the solubility, basicity, and target engagement of the final molecule.

-

Reaction with Thiols: Thiols are excellent nucleophiles and react efficiently to form thioethers. A published example demonstrates the reaction of 6-(bromomethyl)-1H-indazole with ethanethiol in the presence of a base (DBU) in THF at reflux, affording the corresponding thioether in good yield.[8][9]

-

Reaction with Alcohols and Phenols: Alkoxides and phenoxides react to form ethers, providing another avenue for structural diversification.

The mechanism of these reactions is typically Sₙ2, involving a backside attack of the nucleophile on the electrophilic carbon and inversion of configuration (though the carbon is not chiral in this case). The choice of base and solvent is crucial for optimizing reaction yields and minimizing side reactions.

Reactivity of the Indazole Ring: N-Alkylation and Regioselectivity

The indazole ring possesses two nucleophilic nitrogen atoms, N1 and N2. Alkylation of the indazole core can lead to a mixture of N1 and N2 substituted products. The regioselectivity of this reaction is a critical consideration in synthesis design.

References

- 1. benchchem.com [benchchem.com]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. 6-BROMO-3-METHYL-1H-INDAZOLE CAS#: 90221-46-8 [m.chemicalbook.com]

- 5. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 6-(Bromomethyl)-1H-indazole hydrobromide (CAS: 368426-63-5): A Keystone Reagent in Medicinal Chemistry

Abstract

6-(Bromomethyl)-1H-indazole hydrobromide is a pivotal reagent in modern medicinal chemistry, serving as a versatile electrophilic building block for the synthesis of complex molecular architectures. Its unique structure, combining a reactive bromomethyl group with the biologically significant indazole scaffold, makes it an indispensable tool for drug discovery, particularly in the development of targeted therapies like kinase inhibitors.[1][2][3][4] This guide provides an in-depth analysis of its chemical properties, synthesis, core reactivity, and key applications. We present field-proven protocols, mechanistic insights, and safety guidelines tailored for researchers, scientists, and drug development professionals, aiming to equip them with the knowledge to effectively and safely leverage this potent intermediate in their research endeavors.

Core Properties and Specifications

6-(Bromomethyl)-1H-indazole is most commonly supplied and handled as its hydrobromide salt to enhance stability and suppress self-alkylation or polymerization.[5] The hydrobromide salt is a solid at room temperature, facilitating easier handling and weighing compared to the free base.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 368426-63-5 | [6][7] |

| Molecular Formula | C₈H₈Br₂N₂ | [7] |

| Molecular Weight | 291.97 g/mol | [7] |

| Appearance | Solid | [8] |

| Storage Temperature | 2-8°C, under inert gas (Nitrogen or Argon) | [8] |

| Canonical SMILES | C1=CC2=C(C=C1CBr)NN=C2.Br | [7] |

| InChI Key | DTGUIYRXOJYJLA-UHFFFAOYSA-N | [7] |

Synthesis and Purification

The synthesis of this compound is typically achieved from a commercially available precursor, 6-methyl-1H-indazole, via a radical bromination, or from 6-(hydroxymethyl)-1H-indazole. An effective and high-yielding method involves the treatment of the corresponding alcohol with hydrobromic acid in acetic acid.[9][10]

Workflow for Synthesis from 6-(Hydroxymethyl)-1H-indazole

This process illustrates a common and efficient laboratory-scale synthesis. The choice of HBr in acetic acid serves as both the brominating agent and the acid catalyst, directly yielding the stable hydrobromide salt.

Caption: Synthesis of 6-(bromomethyl)-1H-indazole HBr.

Detailed Synthesis Protocol[10][11]

-

Expertise Note: This protocol is based on established literature procedures. Working under an inert atmosphere is crucial to prevent potential side reactions. The temperature control is vital for reaction completion and to minimize impurity formation.

-

Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 6-(hydroxymethyl)-1H-indazole in glacial acetic acid.

-

Inerting: Flush the system with dry nitrogen or argon for 10-15 minutes.

-

Reagent Addition: Add a solution of 33% hydrobromic acid in acetic acid to the flask.

-

Reaction: Heat the mixture to 120°C and maintain for 1 hour. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture to ambient temperature. The product hydrobromide salt will precipitate out of the solution.

-

Isolation: Collect the solid product by vacuum filtration.

-

Purification: Wash the filter cake with a cold, non-polar solvent like diethyl ether or hexane to remove residual acetic acid and organic impurities.

-

Drying: Dry the purified white to off-white solid under vacuum to yield this compound.

Core Reactivity and Mechanistic Insights

The primary utility of this compound stems from its function as a potent electrophile in alkylation reactions. The benzylic bromide is highly reactive and susceptible to nucleophilic substitution (S_N2) reactions.

The indazole ring itself contains two nucleophilic nitrogen atoms (N1 and N2). When the free base is generated in situ, it can be alkylated at either nitrogen, often leading to a mixture of regioisomers.[11][12][13] The regioselectivity of these reactions is a critical consideration in synthesis design and is influenced by factors such as the choice of base, solvent, and the steric and electronic properties of substituents on the indazole ring.[11][12][14]

Mechanism: Nucleophilic Substitution (S_N2)

In a typical application, a nucleophile (Nu⁻), such as an amine, phenol, or thiol, attacks the electrophilic methylene carbon, displacing the bromide ion in a concerted S_N2 mechanism. This reaction forms the basis for coupling the indazole moiety to other molecular fragments.

Caption: Generalized S_N2 alkylation mechanism.

Key Applications in Drug Discovery

The indazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[2][4][15] It is often used as a bioisostere for indole and is recognized by many enzymes, particularly protein kinases. This compound is a key intermediate for introducing this valuable pharmacophore.

Application: Synthesis of Kinase Inhibitors

Many kinase inhibitors bind to the ATP pocket of the enzyme. The indazole ring often serves as a "hinge-binder," forming crucial hydrogen bonds with the protein backbone. The 6-(bromomethyl) group provides a reactive handle to attach other parts of the inhibitor that occupy adjacent regions of the ATP binding site, thereby increasing potency and selectivity.[3][16][17] For example, derivatives of this reagent are used in the synthesis of compounds targeting kinases like VEGFR-2, Akt, and others involved in oncology and inflammatory diseases.[15][18][19]

Workflow: Synthesis of a Generic Indazole-Based Kinase Inhibitor

This workflow outlines a common synthetic strategy where the indazole intermediate is coupled with a nucleophilic partner, often another heterocyclic system.

Caption: General workflow for coupling reactions.

Exemplary Protocol: N-Alkylation of 4-Aminophenol

-

Trustworthiness Note: This protocol is a representative example. The specific base, solvent, and temperature must be optimized for each unique nucleophile. Self-validation is achieved through in-process controls (TLC/LC-MS) to confirm reaction completion and product formation before proceeding to purification.

-

Preparation: To a solution of 4-aminophenol (1.0 eq) in dimethylformamide (DMF), add a suitable base such as cesium carbonate (Cs₂CO₃, 2.0 eq).

-

Reagent Addition: Stir the suspension at room temperature for 15 minutes, then add this compound (1.1 eq) portion-wise.

-

Reaction: Allow the reaction to stir at room temperature for 12-16 hours. Monitor for the disappearance of starting materials by TLC or LC-MS.

-

Work-up: Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the desired product.

Safety, Handling, and Storage

As a reactive alkylating agent and bromide salt, this compound requires careful handling to ensure personnel safety and maintain reagent integrity.

Table 2: Hazard and Safety Information

| Category | Information | Reference |

| GHS Pictogram | GHS07 (Exclamation Mark) | [20] |

| Signal Word | Warning | [21] |

| Hazard Statements | Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. | [21][22] |

| Precautionary Statements | P261: Avoid breathing dust. P280: Wear protective gloves/eye protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. | [23] |

| Personal Protective Equipment (PPE) | Safety goggles with side-shields, protective gloves (e.g., nitrile), lab coat. Use in a well-ventilated area or chemical fume hood. | [22][23] |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place (2-8°C recommended). Keep under an inert atmosphere. | |

| Incompatibilities | Strong oxidizing agents, strong acids, strong bases, amines. | [21] |

-

Causality Note: The hydrobromide salt form is hygroscopic and reactive. Storing under an inert atmosphere at reduced temperature is critical to prevent degradation from atmospheric moisture and to minimize slow decomposition or side reactions over time.

Conclusion

This compound is a high-value, versatile reagent that serves as a cornerstone for the synthesis of indazole-containing compounds in drug discovery. Its high reactivity, coupled with the pharmacological importance of the indazole core, ensures its continued relevance in the development of novel therapeutics. A thorough understanding of its properties, reactivity, and handling requirements, as outlined in this guide, is essential for its successful and safe application in the laboratory. By employing the robust protocols and mechanistic principles discussed, researchers can effectively harness the synthetic potential of this key building block.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. 6-BroMoMethyl-1h-indazole hydrobroMide | 368426-63-5 [chemicalbook.com]

- 7. Page loading... [guidechem.com]

- 8. 6-BroMoMethyl-1h-indazole hydrobroMide | 368426-63-5 [amp.chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. d-nb.info [d-nb.info]

- 12. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 13. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]

- 14. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 15. shokatlab.ucsf.edu [shokatlab.ucsf.edu]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. 6-Bromo-1H-indazole | Epigenetic Therapeutic Targets [epigenetic-targets.com]

- 19. CN114276297A - 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof - Google Patents [patents.google.com]

- 20. 6-Bromo-1-methyl-1H-indazole | 590417-94-0 [sigmaaldrich.com]

- 21. fishersci.com [fishersci.com]

- 22. fishersci.com [fishersci.com]

- 23. file.medchemexpress.com [file.medchemexpress.com]

An In-depth Technical Guide to the Molecular Structure and Characterization of 6-(bromomethyl)-1H-indazole hydrobromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-(bromomethyl)-1H-indazole hydrobromide is a key heterocyclic building block of significant interest in medicinal chemistry and pharmaceutical development. Its unique structural features, comprising a bicyclic indazole core and a reactive bromomethyl group, render it a valuable intermediate for the synthesis of a diverse array of biologically active molecules. This technical guide provides a comprehensive overview of the molecular structure, synthesis, and characterization of this compound. The document delves into the rationale behind its synthesis and characterization methodologies, offering field-proven insights for researchers and drug development professionals. While specific experimental data for the hydrobromide salt is not extensively available in public literature, this guide consolidates information on the parent compound and related indazole derivatives to provide a robust framework for its handling and application.

Introduction: The Significance of the Indazole Scaffold

Indazole, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrazole ring, is a privileged scaffold in medicinal chemistry.[1] The indazole nucleus is a bioisostere of indole and is present in numerous compounds with a wide spectrum of pharmacological activities, including but not limited to, anti-cancer, anti-inflammatory, and anti-viral properties.[1][2] The versatility of the indazole ring system allows for functionalization at various positions, enabling the fine-tuning of physicochemical properties and biological activity.

The introduction of a bromomethyl group at the 6-position of the indazole core creates a highly reactive intermediate. The bromine atom is a good leaving group, making the benzylic carbon susceptible to nucleophilic substitution. This reactivity is harnessed by medicinal chemists to introduce a variety of functional groups and build more complex molecular architectures. However, the high reactivity of the bromomethyl group can also lead to instability and polymerization.[3] To mitigate this, 6-(bromomethyl)-1H-indazole is often converted to its hydrobromide salt, which enhances its stability and shelf-life, making it more amenable to storage and handling in a laboratory setting.[3]

This guide will provide a detailed exploration of the molecular characteristics, synthesis, and analytical characterization of this compound, offering a foundational understanding for its effective utilization in research and drug discovery.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is characterized by the planar indazole ring system with a bromomethyl substituent at the 6-position. The hydrobromide salt exists as an ionic pair between the protonated indazole ring and the bromide anion.

Tautomerism of the Indazole Ring

The 1H-indazole tautomer is generally the most thermodynamically stable form compared to the 2H-indazole tautomer.[4] This stability is attributed to the benzenoid character of the six-membered ring in the 1H-tautomer.[1] In the hydrobromide salt, the protonation is expected to occur at the N2 position of the pyrazole ring, further stabilizing the 1H-tautomeric form.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₈Br₂N₂ | [5] |

| Molecular Weight | 291.97 g/mol | [5] |

| CAS Number | 368426-63-5 | [5] |

| Appearance | Solid (predicted) | - |

| Solubility | Soluble in polar protic solvents (predicted) | - |

Synthesis of this compound

The synthesis of this compound is typically achieved from a suitable precursor, such as (1H-indazol-6-yl)methanol. The key transformation is the bromination of the hydroxymethyl group.

Synthetic Pathway

A common and efficient method for the synthesis of 6-(bromomethyl)-1H-indazole involves the treatment of (1H-indazol-6-yl)methanol with a brominating agent. An established procedure utilizes a solution of hydrogen bromide in acetic acid.[5][6] This one-step process directly yields the hydrobromide salt, which is often the desired form for its enhanced stability.

Caption: Synthetic scheme for this compound.

Experimental Protocol (Proposed)

-

Step 1: Reaction Setup

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (1H-indazol-6-yl)methanol.

-

Under a nitrogen atmosphere, add a 33% solution of hydrogen bromide in acetic acid.

-

-

Step 2: Reaction Execution

-

Heat the reaction mixture to 120 °C and stir for 1 hour.[5]

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

-

Step 3: Work-up and Isolation

-

After completion, cool the reaction mixture to room temperature.

-

The product may precipitate out of the solution. If so, collect the solid by filtration.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure to remove the acetic acid.

-

Triturate the residue with a non-polar solvent (e.g., diethyl ether or hexane) to induce precipitation.

-

Collect the solid product by filtration and wash with the non-polar solvent.

-

-

Step 4: Purification

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether.

-

Molecular Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure.

-

¹H NMR:

-

The spectrum is expected to show signals for the aromatic protons on the indazole ring, typically in the range of 7.0-8.5 ppm.

-

A characteristic singlet for the benzylic protons of the bromomethyl group (-CH₂Br) is anticipated around 4.5-5.0 ppm.

-

A broad singlet corresponding to the N-H proton of the indazole ring is expected at a downfield chemical shift (>10 ppm), which may exchange with D₂O.

-

The proton on the protonated N2 would also appear as a broad singlet at a downfield chemical shift.

-

-

¹³C NMR:

-

The spectrum will display signals for the carbon atoms of the indazole ring in the aromatic region (110-140 ppm).

-

A distinct signal for the carbon of the bromomethyl group (-CH₂Br) is expected in the range of 30-40 ppm.

-

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

| Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Indazole-H | 7.0 - 8.5 | 110 - 140 |

| -CH₂Br | ~4.8 (s) | 30 - 40 |

| Indazole-NH | >10 (br s) | - |

| Indazole-N⁺H | >12 (br s) | - |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For the hydrobromide salt, electrospray ionization (ESI) in positive ion mode would be suitable. The expected mass spectrum for the free base, 6-(bromomethyl)-1H-indazole, would show a molecular ion peak [M]⁺ and a characteristic isotopic pattern due to the presence of the bromine atom. The hydrobromide salt would show a prominent peak for the cation [M+H]⁺.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule.

-

N-H stretching: A broad absorption band in the region of 3200-3400 cm⁻¹ is expected for the N-H bond of the indazole ring.

-

Aromatic C-H stretching: Sharp peaks around 3000-3100 cm⁻¹.

-

C=C and C=N stretching: Absorptions in the 1450-1650 cm⁻¹ region, characteristic of the aromatic and pyrazole rings.

-

C-Br stretching: A peak in the lower frequency region, typically around 500-600 cm⁻¹.

X-ray Crystallography

Single-crystal X-ray diffraction would provide the most definitive structural information, including bond lengths, bond angles, and the crystal packing of the hydrobromide salt. While no specific crystal structure for this compound has been found in the public domain, studies on other indazole hydrobromide salts have confirmed the protonation at the N2 position and the ionic interaction with the bromide anion.[9]

Reactivity and Stability

The reactivity of this compound is dominated by the bromomethyl group. The benzylic position of the bromine atom makes it a potent electrophile, readily undergoing nucleophilic substitution reactions. This allows for the introduction of a wide range of functionalities, including ethers, thioethers, amines, and azides.

The hydrobromide salt form significantly enhances the stability of the compound by preventing self-alkylation and polymerization, which can occur with the free base.[3] For synthetic applications, the free base can be generated in situ by treatment with a non-nucleophilic base.

Caption: General reactivity of the 6-(bromomethyl)-1H-indazole scaffold.

Safety and Handling

Conclusion

This compound is a valuable and versatile building block in the synthesis of complex organic molecules for pharmaceutical and materials science applications. Its enhanced stability as a hydrobromide salt makes it a practical intermediate for researchers. This guide has provided a comprehensive overview of its molecular structure, a plausible synthetic protocol, and the expected analytical characterization data based on the current state of knowledge. A thorough understanding of these aspects is crucial for the successful application of this important chemical entity in the advancement of drug discovery and development.

References

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. rsc.org [rsc.org]

- 9. Synthesis of Fused Indazole Ring Systems and Application to Nigeglanine Hydrobromide - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activities of Substituted 1H-Indazole Compounds

Introduction: The 1H-Indazole Scaffold as a Privileged Structure in Medicinal Chemistry

The 1H-indazole, a bicyclic heteroaromatic system featuring a benzene ring fused to a pyrazole ring, has emerged as a "privileged structure" in the landscape of medicinal chemistry.[1][2] Its thermodynamic stability, coupled with the versatile substitution patterns it allows, enables the generation of diverse molecular libraries.[3] This structural versatility is not merely a synthetic convenience; it is the foundation of the indazole nucleus's ability to form critical interactions within the ATP-binding pockets of enzymes, particularly kinases.[4] Consequently, this scaffold is at the core of numerous compounds exhibiting a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neurological effects.[3][5] Several indazole-based therapeutics, such as Pazopanib, Niraparib, and Axitinib, have successfully transitioned from bench to bedside, validating the clinical significance of this moiety.[1][6]

This technical guide offers an in-depth exploration of the multifaceted biological activities of substituted 1H-indazole derivatives. It is designed for researchers, scientists, and drug development professionals, providing a synthesis of mechanistic insights, quantitative data, and validated experimental protocols to guide future discovery and development efforts in this promising chemical space.

Part 1: Potent Anticancer Activity of 1H-Indazole Derivatives

Substituted 1H-indazoles have demonstrated profound efficacy as anticancer agents, operating through diverse mechanisms of action that strike at the core of oncogenic processes.[1][7] These mechanisms primarily involve the inhibition of key protein kinases that drive tumor growth and angiogenesis, as well as the induction of apoptosis and cell cycle arrest.[1][8]

1.1. Mechanism of Action: From Kinase Inhibition to Apoptosis Induction

The primary anticancer strategy of many indazole derivatives is the competitive inhibition of ATP-binding sites on various protein kinases.[6] This has led to the development of both multi-targeted and selective kinase inhibitors.

-

Multi-Kinase Inhibition: Pazopanib is a prime example of a multi-targeted tyrosine kinase inhibitor.[9] It potently inhibits vascular endothelial growth factor receptors (VEGFR-1, -2, -3), platelet-derived growth factor receptors (PDGFR-α, -β), and c-kit.[10][11] By blocking these key drivers of angiogenesis, Pazopanib effectively curtails the formation of new blood vessels that tumors require for growth and survival.[10][12] It is clinically approved for treating advanced renal cell carcinoma and soft tissue sarcoma.[9]

-

PARP Inhibition: Niraparib, another approved drug, operates through a different mechanism: the inhibition of poly(ADP-ribose) polymerase enzymes (PARP-1 and PARP-2).[13][14] PARP enzymes are critical for repairing single-strand DNA breaks.[15] In cancer cells with compromised DNA repair pathways (e.g., those with BRCA1/2 mutations), inhibiting PARP leads to the accumulation of DNA damage and cell death, a concept known as synthetic lethality.[16][17]

-

Targeting Other Kinases: Research has expanded to other kinase targets. Derivatives have been developed as potent inhibitors of Fibroblast Growth Factor Receptors (FGFR), Pim kinases, and Anaplastic Lymphoma Kinase (ALK), all of which are implicated in various malignancies.[2][6][18]

-

Induction of Apoptosis: Beyond kinase inhibition, certain 1H-indazole derivatives can directly trigger programmed cell death. For instance, compound 6o was shown to induce apoptosis and affect the cell cycle by modulating the Bcl2 family of proteins and the p53/MDM2 pathway.[8][19] Another compound, 2f , promoted apoptosis by upregulating cleaved caspase-3 and Bax, downregulating Bcl-2, and increasing reactive oxygen species (ROS).[7]

1.2. Visualization: Pazopanib's Anti-Angiogenic Mechanism

The following diagram illustrates the key signaling pathways inhibited by Pazopanib, leading to the suppression of tumor angiogenesis.

References

- 1. benchchem.com [benchchem.com]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Novel Substituted Indazoles towards Potential Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]

- 6. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]

- 8. [PDF] Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives | Semantic Scholar [semanticscholar.org]

- 9. Pazopanib - Wikipedia [en.wikipedia.org]

- 10. The anti-tumour drug Pazopanib: Uses, Mechanism of action and Side effects_Chemicalbook [chemicalbook.com]

- 11. Pazopanib: a promising new agent in the treatment of soft tissue sarcomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. What is the mechanism of Pazopanib Hydrochloride? [synapse.patsnap.com]

- 13. Niraparib: Uses, Mechanism of action, Efficacy and side effects_Chemicalbook [chemicalbook.com]

- 14. An In-Depth Review of Niraparib in Ovarian Cancer: Mechanism of Action, Clinical Efficacy and Future Directions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. What is the mechanism of Niraparib Tosylate? [synapse.patsnap.com]

- 16. urology-textbook.com [urology-textbook.com]

- 17. The poly (ADP ribose) polymerase inhibitor niraparib: Management of toxicities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

solubility of 6-(bromomethyl)-1H-indazole hydrobromide in different solvents

An In-depth Technical Guide to the Solubility of 6-(bromomethyl)-1H-indazole hydrobromide

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound, a crucial parameter for its application in research and drug development. While specific quantitative solubility data for this compound is not extensively available in public literature, this document outlines the theoretical principles governing its solubility and provides detailed, field-proven experimental protocols for its empirical determination. This guide is intended for researchers, chemists, and formulation scientists, offering both the foundational knowledge and the practical steps required for a thorough solubility assessment.

Introduction: The Significance of this compound and Its Solubility

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including kinase inhibition and anti-inflammatory effects.[1][2][3][4] this compound serves as a key intermediate in the synthesis of these biologically active molecules. Its utility in synthetic chemistry and the developability of its derivatives are critically dependent on its physicochemical properties, paramount among which is solubility.

Solubility dictates the choice of solvents for chemical reactions, influences purification strategies such as crystallization, and is a fundamental determinant of a drug candidate's bioavailability and formulation possibilities.[5][6] Understanding the solubility profile of this compound in various solvent systems is therefore not merely an academic exercise but a foundational requirement for its effective application.

Theoretical Considerations for Solubility

A qualitative prediction of solubility can be derived from the molecular structure of this compound, based on the "like dissolves like" principle.[7][8]

-

The Indazole Core : The bicyclic aromatic indazole ring possesses both polar and nonpolar characteristics. The nitrogen atoms can act as hydrogen bond acceptors, and the N-H group is a hydrogen bond donor, imparting polarity.[9]

-

The Bromomethyl Group : This functional group introduces polarity due to the electronegativity of the bromine atom.

-

The Hydrobromide Salt : This is the most significant feature influencing solubility in polar solvents. As an ionic salt, the compound is expected to have significantly higher solubility in polar protic solvents (e.g., water, ethanol, methanol) compared to its freebase form. The dissolution process in these solvents will be driven by strong ion-dipole interactions.

Based on this structural analysis, a general solubility profile can be anticipated.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | High | Strong ion-dipole interactions and hydrogen bonding with the hydrobromide salt and indazole N-H. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Moderate to High | Strong dipole-dipole interactions can solvate the ionic compound. |

| Moderate Polarity | Acetone, Ethyl Acetate | Low to Moderate | The organic structure allows for some interaction, but the solvent may not be polar enough to effectively solvate the salt. |

| Nonpolar | Toluene, Hexane, Diethyl Ether | Very Low / Insoluble | The weak van der Waals forces of nonpolar solvents are insufficient to overcome the strong ionic lattice energy of the hydrobromide salt.[7][9] |

Experimental Determination of Solubility

To obtain precise, quantitative data, empirical determination is essential. The following sections provide detailed protocols for measuring both thermodynamic and kinetic solubility.

Thermodynamic Solubility Determination: The "Gold Standard" Shake-Flask Method

Thermodynamic solubility is the equilibrium concentration of a compound in a saturated solution at a given temperature and is the most accurate measure of a compound's solubility.[6][10] The shake-flask method is the universally accepted standard for this determination.[11][12]

-

Preparation : Add an excess amount of solid this compound to a series of vials, each containing a known volume (e.g., 2 mL) of the selected solvents. A visible excess of solid must remain to ensure saturation.

-

Equilibration : Seal the vials and place them in a shaker or on a rotating wheel in a temperature-controlled environment (e.g., 25°C and 37°C). Agitate the samples for a sufficient period to reach equilibrium, typically 24 to 48 hours.

-

Phase Separation : After equilibration, allow the vials to stand undisturbed to let the excess solid settle. To ensure complete removal of undissolved solid, filter the supernatant through a 0.45 µm syringe filter or centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes). This step is critical to avoid artificially high results.[12][13]

-

Quantification : Carefully take an aliquot of the clear supernatant and dilute it with a suitable solvent to a concentration within the linear range of the chosen analytical method (HPLC or UV-Vis Spectroscopy).

-

Analysis : Determine the concentration of the diluted sample using a pre-validated analytical method. Calculate the original solubility by applying the dilution factor.

Caption: Thermodynamic Solubility Workflow.

Kinetic Solubility Determination

Kinetic solubility is often measured in early drug discovery. It assesses the concentration at which a compound precipitates from a solution when added from a concentrated organic stock (usually DMSO). This method is faster but generally yields a lower solubility value than the thermodynamic method.[14]

-

Stock Solution : Prepare a high-concentration stock solution of this compound, for example, 10 mM in 100% DMSO.

-

Dilution : In a 96-well plate, add the stock solution to an aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to reach the desired final concentrations. Ensure the final DMSO concentration is low (e.g., 1-2%) to minimize its co-solvent effect.

-

Incubation : Cover the plate and incubate at room temperature with gentle shaking for a set period, typically 1.5 to 2 hours.

-

Precipitation Check : Measure the turbidity of each well using a nephelometer or by visual inspection.[5][15] The concentration at which precipitation is observed is the kinetic solubility limit.

-

Quantification (Optional) : For a more quantitative result, filter the samples through a filter plate and analyze the filtrate concentration by HPLC-UV or LC-MS/MS.[14]

Caption: Kinetic Solubility Workflow.

Analytical Quantification Methods

Accurate quantification of the dissolved compound is crucial. HPLC and UV-Vis spectroscopy are the most common and reliable methods.[6][16]

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and specific method for determining concentration, especially in complex mixtures.[17][18]

-

System Setup :

-

Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase : A gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA) or formic acid.

-

Flow Rate : 1.0 mL/min.

-

Detection : UV detector set to the λmax of the compound.

-

Injection Volume : 10 µL.

-

-

Calibration Curve : Prepare a series of standard solutions of known concentrations from a stock solution.[16] Inject each standard and plot the peak area versus concentration to generate a linear calibration curve.

-

Sample Analysis : Inject the diluted samples from the solubility experiment.

-

Concentration Calculation : Determine the concentration of the sample using the calibration curve's linear regression equation.

UV-Vis Spectroscopy

This method is simpler and faster than HPLC but is more susceptible to interference from other UV-absorbing species in the solution.[19][20]

-

Determine λmax : Scan a dilute solution of the compound across the UV-Vis spectrum (e.g., 200-400 nm) to identify the wavelength of maximum absorbance (λmax).

-

Calibration Curve : Prepare a series of standard solutions of known concentration in the same solvent used for the solubility test. Measure the absorbance of each standard at the λmax and plot absorbance versus concentration (Beer's Law plot).[21]

-

Sample Analysis : Measure the absorbance of the diluted samples from the solubility experiment.

-

Concentration Calculation : Use the linear equation from the calibration curve to calculate the concentration of the unknown sample.

Caption: Analytical Method Selection.

Data Presentation and Interpretation

Solubility data should be presented clearly and concisely. The following table provides an illustrative example of how to report the determined thermodynamic solubility values.

Disclaimer: The following data is illustrative and intended to serve as a template for reporting experimentally determined values. Actual values must be determined empirically.

Table 2: Illustrative Thermodynamic Solubility of this compound at 25°C

| Solvent | Solvent Class | Solubility (mg/mL) | Solubility (mM) | Visual Observation |

| Water | Polar Protic | > 100 | > 342.5 | Freely Soluble |

| Methanol | Polar Protic | 75.2 | 257.6 | Soluble |

| Ethanol | Polar Protic | 43.8 | 150.0 | Soluble |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 100 | > 342.5 | Freely Soluble |

| Acetone | Moderate Polarity | 5.1 | 17.5 | Sparingly Soluble |

| Ethyl Acetate | Moderate Polarity | 1.3 | 4.5 | Slightly Soluble |

| Toluene | Nonpolar | < 0.1 | < 0.34 | Practically Insoluble |

| Hexane | Nonpolar | < 0.01 | < 0.03 | Practically Insoluble |

Conclusion

This guide provides a robust framework for approaching the solubility determination of this compound. The strong ionic character imparted by the hydrobromide salt suggests high solubility in polar protic solvents like water and alcohols, a prediction that must be confirmed through rigorous experimental work. By following the detailed shake-flask and analytical protocols outlined herein, researchers can generate the reliable, quantitative data necessary to advance their synthetic and drug development programs. Accurate solubility data is the cornerstone of efficient process development and rational formulation design.

References

- 1. [Synthesis and anti-inflammatory activity of some indazole derivatives. 36. Azoles] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Indazole - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rheolution.com [rheolution.com]

- 6. improvedpharma.com [improvedpharma.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 9. benchchem.com [benchchem.com]

- 10. A review of methods for solubility determination in biopharmaceutical drug characterization | Semantic Scholar [semanticscholar.org]

- 11. lup.lub.lu.se [lup.lub.lu.se]

- 12. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 13. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. pharmaguru.co [pharmaguru.co]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

- 20. solubilityofthings.com [solubilityofthings.com]

- 21. researchgate.net [researchgate.net]

A Technical Guide to the Mechanisms of Action of Indazole Derivatives in Cancer Therapy

Introduction: The Rise of the Indazole Scaffold in Oncology

The indazole ring system, a bicyclic aromatic heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile template for designing small molecules that can interact with a wide range of biological targets with high affinity and specificity.[1] In oncology, this has led to the development of numerous therapeutic agents that target key pathways driving cancer progression. Several indazole-containing drugs, such as Pazopanib, Axitinib, and Niraparib, have received FDA approval and are now integral components of cancer treatment regimens, demonstrating the clinical significance of this chemical moiety.[2][3][4]

This guide provides an in-depth exploration of the core mechanisms through which indazole derivatives exert their anticancer effects. We will dissect the key signaling pathways they disrupt, from the inhibition of critical protein kinases to the induction of programmed cell death and the destabilization of essential chaperone proteins. Furthermore, this document will furnish researchers with validated, step-by-step protocols for key experiments used to elucidate and confirm these mechanisms of action in a laboratory setting.

Section 1: Inhibition of Protein Kinases - The Primary Anticancer Mechanism

Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of cancer.[5] They catalyze the transfer of a phosphate group from ATP to substrate proteins, a process that can switch signaling pathways on or off. Many indazole derivatives are designed as ATP-competitive inhibitors, fitting into the ATP-binding pocket of specific kinases and blocking their catalytic activity.[2][6]

Targeting Angiogenesis: VEGFR, PDGFR, and FGFR Inhibition

Tumor growth beyond a minimal size is critically dependent on angiogenesis, the formation of new blood vessels, which supply nutrients and oxygen.[7] Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and Fibroblast Growth Factor Receptors (FGFRs) are key receptor tyrosine kinases (RTKs) that drive this process.[7][8] Several indazole derivatives function as potent anti-angiogenic agents by simultaneously blocking these RTKs.

-

Pazopanib (Votrient®): An oral angiogenesis inhibitor that targets VEGFR-1, -2, and -3, PDGFR-α and -β, and c-Kit.[9][10] By inhibiting these receptors, Pazopanib effectively blocks tumor-associated neovascularization.[8][11]

-

Axitinib (Inlyta®): A potent and selective inhibitor of VEGFR-1, -2, and -3.[2][4]

-

Linifanib (ABT-869): A multi-targeted inhibitor of the VEGFR and PDGFR families.[12][13][14]

-

Motesanib (AMG 706): An orally administered antagonist of VEGFR-1, -2, and -3, as well as PDGFR and Kit.[15][16][17]

The inhibition of these kinases on endothelial cells prevents their proliferation and migration, leading to a reduction in tumor blood supply, which in turn suppresses tumor growth.

Table 1: Inhibitory Activity (IC₅₀) of Select Indazole Derivatives Against Key Angiogenic Kinases

| Compound | VEGFR-1 (Flt-1) | VEGFR-2 (KDR) | VEGFR-3 (Flt-4) | PDGFR-β | Reference(s) |

|---|---|---|---|---|---|

| Pazopanib | 10 nM | 30 nM | 47 nM | 84 nM | [7] |

| Linifanib | 3 nM | 4 nM | 190 nM | 66 nM | [14][18] |

| Motesanib | 2 nM | 3 nM | 6 nM | 207 nM |[17] |

Disrupting Cell Cycle Progression: Cyclin-Dependent Kinase (CDK) Inhibition

The cell division cycle is a tightly regulated process governed by cyclins and their catalytic partners, the Cyclin-Dependent Kinases (CDKs).[19] In many cancers, this regulation is lost, leading to uncontrolled cell proliferation. Indazole derivatives can restore this control by directly inhibiting CDKs.

-

Seliciclib (Roscovitine, CYC202): This purine-like indazole derivative acts as a competitive inhibitor at the ATP-binding site of several CDKs, with high potency against CDK1, CDK2, CDK5, CDK7, and CDK9.[6] By inhibiting these kinases, Seliciclib prevents the phosphorylation of key substrates required for cell cycle phase transitions, leading to cell cycle arrest, typically at the G1/S or G2/M boundaries.[6][20] This arrest ultimately triggers apoptosis.[21]

Section 2: Induction of Apoptosis - Eliminating Malignant Cells

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or unwanted cells. Cancer cells often develop mechanisms to evade apoptosis, a key hallmark of malignancy. Indazole derivatives can overcome this resistance and force cancer cells to self-destruct through several mechanisms.

Modulation of Bcl-2 Family Proteins and Mitochondrial Dysfunction

The intrinsic apoptotic pathway is controlled by the Bcl-2 family of proteins, which includes pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Mcl-1). The ratio of these proteins determines cell fate.

Several indazole derivatives have been shown to induce apoptosis by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2.[1][22] This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP), a decrease in the mitochondrial membrane potential, and the release of cytochrome c into the cytoplasm. This, in turn, activates a cascade of effector caspases (like caspase-3), which execute the final stages of apoptosis.[22] Some compounds also increase the levels of reactive oxygen species (ROS), which can further promote mitochondrial-mediated apoptosis.[22]

Transcriptional Repression of Mcl-1

Myeloid cell leukemia 1 (Mcl-1) is a critical anti-apoptotic protein that is overexpressed in many cancers, including multiple myeloma, contributing to cell survival and drug resistance.[21][23] Seliciclib's mechanism of action is particularly notable here. By inhibiting CDK9, a component of the positive transcription elongation factor b (P-TEFb), Seliciclib effectively shuts down the transcription of short-lived mRNAs, including that of Mcl-1.[19][23] The rapid depletion of the Mcl-1 protein leaves the cancer cells vulnerable to apoptotic stimuli.[21][23]

Section 3: Inhibition of Heat Shock Protein 90 (Hsp90)

Heat Shock Protein 90 (Hsp90) is a molecular chaperone that is essential for the stability and function of numerous "client" proteins, many of which are oncoproteins that drive cancer cell proliferation, survival, and angiogenesis.[24] Inhibiting Hsp90 leads to the simultaneous degradation of multiple oncogenic drivers, providing a powerful therapeutic strategy.[24]

-

Ganetespib (STA-9090): This indazole-containing compound is a potent, second-generation Hsp90 inhibitor.[25] It binds to the ATP pocket in the N-terminus of Hsp90, preventing its chaperone function.[24] This leads to the misfolding and subsequent proteasomal degradation of Hsp90 client proteins, such as AKT, CRAF, mutant EGFR, and c-Myc.[24][26][27] The destabilization of these key signaling nodes results in cell cycle arrest, induction of apoptosis, and potent anti-tumor activity.[27][28]

Section 4: Validating Mechanisms of Action: Key Experimental Protocols

The following protocols provide standardized, self-validating methodologies to investigate the mechanisms described above.

Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies kinase activity by measuring the amount of ATP consumed during the phosphorylation reaction. A decrease in ATP consumption in the presence of an inhibitor indicates enzymatic inhibition.

-

Principle: The Kinase-Glo® assay format uses a luciferase enzyme that produces light in an ATP-dependent manner. High kinase activity depletes ATP, resulting in a low luminescent signal. An effective inhibitor preserves ATP, leading to a high signal.[29]

-

Methodology:

-

Reagent Preparation: Prepare serial dilutions of the indazole derivative (e.g., from 100 µM to 1 nM) in a suitable solvent like DMSO. Prepare the kinase reaction buffer, kinase enzyme, and substrate peptide solution.

-

Inhibitor Pre-incubation: In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO (vehicle control) to appropriate wells. Add 2.5 µL of the kinase enzyme solution to each well.

-

Causality: This step allows the inhibitor to bind to the kinase before the reaction is initiated, ensuring an accurate measurement of inhibition.

-

-

Initiate Kinase Reaction: Add 5 µL of a pre-mixed substrate/ATP solution to each well to start the reaction.

-

Incubation: Incubate the plate at 30°C for 60 minutes. The duration should be optimized to ensure the reaction is within the linear range.

-

ATP Detection: Add 10 µL of a commercial ADP-Glo™ or Kinase-Glo® reagent to each well.[30] This reagent stops the kinase reaction and contains luciferase/luciferin.

-

Signal Generation: Incubate at room temperature for 10-40 minutes as per the manufacturer's instructions to allow for signal stabilization.

-

Data Acquisition: Measure luminescence using a plate reader.

-

Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data using a sigmoidal dose-response curve to calculate the IC₅₀ value. A known potent inhibitor (e.g., Staurosporine) should be used as a positive control for assay validation.[30]

-

Protocol: Cell Cycle Analysis (Propidium Iodide Staining)

This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle based on their DNA content.

-

Principle: Propidium Iodide (PI) is a fluorescent intercalating agent that stoichiometrically binds to DNA. Cells in G2/M phase have twice the DNA content of cells in G0/G1, and cells in S phase have an intermediate amount.

-

Methodology:

-

Cell Culture and Treatment: Plate cancer cells at an appropriate density and allow them to adhere overnight. Treat cells with various concentrations of the indazole derivative and a vehicle control for a set time (e.g., 24 or 48 hours).

-

Cell Harvest: Harvest cells by trypsinization, collecting both adherent and floating cells to include apoptotic populations. Centrifuge and wash the cell pellet with cold PBS.

-

Fixation: Resuspend the cell pellet and fix the cells by adding ice-cold 70% ethanol dropwise while vortexing gently.

-

Causality: Fixation permeabilizes the cell membrane, allowing the PI dye to enter and stain the DNA, while preserving the cellular structure.

-

-

Incubation: Incubate the fixed cells at -20°C for at least 2 hours (or overnight).

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the pellet in a staining solution containing Propidium Iodide and RNase A.

-

Causality: RNase A is crucial as it degrades RNA, ensuring that PI only binds to DNA for accurate cell cycle analysis.

-

-

Incubation: Incubate in the dark at room temperature for 30 minutes.